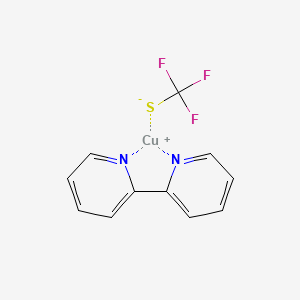

(2,2'-bipyridine)Cu(SCF3)

Description

Role of the Trifluoromethylthio (SCF3) Group in Molecular Design

The trifluoromethylthio (SCF3) group is of considerable interest in medicinal chemistry, agrochemistry, and materials science due to its distinct physicochemical properties. researchgate.netenamine.net Its incorporation into organic molecules can significantly influence their characteristics. rsc.orgenamine.net

The SCF3 group is known for its high lipophilicity, which can improve a molecule's ability to permeate cell membranes and cross the blood-brain barrier. enamine.netresearchgate.net This property is particularly valuable in drug design, as it can enhance the bioavailability of potential drug candidates. enamine.netunimi.it

Furthermore, the SCF3 group possesses strong electron-withdrawing properties. rsc.orgunimi.it This electronic effect can alter the reactivity and metabolic stability of a molecule. researchgate.netunimi.itthieme.de The introduction of this group can lead to increased metabolic stability, a desirable trait for pharmaceuticals. researchgate.netthieme.de

The unique combination of high lipophilicity and potent electron-withdrawing ability makes the SCF3 group a valuable component in the design of new molecules with tailored properties for various applications, including pharmaceuticals and agrochemicals. rsc.orgresearchgate.netunimi.it Several approved drugs already feature the SCF3 group, underscoring its importance in drug discovery. researchgate.netresearchgate.netunimi.it

Table 1: Key Physicochemical Properties of the SCF3 Group

| Property | Description | Significance in Molecular Design |

|---|---|---|

| High Lipophilicity | The tendency of a molecule to dissolve in fats, oils, lipids, and non-polar solvents. | Enhances membrane permeability and bioavailability of drug candidates. enamine.netresearchgate.netunimi.it |

| Strong Electron-Withdrawing Nature | The ability of the group to pull electron density towards itself from the rest of the molecule. | Modulates molecular reactivity and can increase metabolic stability. rsc.orgresearchgate.netunimi.it |

| Metabolic Stability | The resistance of a compound to being broken down by metabolic processes in the body. | Can prolong the therapeutic effect of a drug. researchgate.netthieme.de |

Properties

Molecular Formula |

C11H8CuF3N2S |

|---|---|

Molecular Weight |

320.80 g/mol |

IUPAC Name |

copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |

InChI |

InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |

InChI Key |

TWUWEXFRMUWRRW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |

Origin of Product |

United States |

Historical and Contemporary Context of 2,2 Bipyridine Ligands in Copper Coordination Chemistry

Optimized Synthetic Procedures for (2,2'-bipyridine)Cu(SCF₃) Reagent

The complex (2,2'-bipyridine)Cu(SCF₃) is recognized as a practical and efficient reagent for creating carbon-SCF₃ bonds. researchgate.net Its preparation is a key step for various trifluoromethylthiolation reactions, which are crucial in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the SCF₃ group. researchgate.net

The synthesis generally involves the reaction of a Cu(I) salt with a source of the trifluoromethylthiolate anion, followed by the coordination of the 2,2'-bipyridine (bpy) ligand. One common strategy involves the in situ generation of CuSCF₃, which is then stabilized by the bipyridine ligand. nih.gov For instance, the reaction can be performed using a copper catalyst, a bipyridine ligand, and an electrophilic SCF₃ reagent in a suitable solvent like DMSO at room temperature. nih.gov

An alternative approach involves the deoxygenation of sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, in the presence of a copper(I) source. For example, the reaction of CF₃SO₂Na and CuCl with triphenylphosphine (B44618) (Ph₃P) in acetonitrile (B52724) generates a solution containing the CuSCF₃ species. Subsequent addition of the 2,2'-bipyridine ligand leads to the formation of the desired complex. asianpubs.org The choice of substituents on the bipyridine ligand can influence the final structure of the complex, sometimes leading to dimeric forms. asianpubs.org

For the broader application of (2,2'-bipyridine)Cu(SCF₃), scalable and high-yielding synthetic routes are essential. Research has demonstrated that copper-catalyzed trifluoromethylthiolation reactions are amenable to scale-up. In one instance, a β-SCF₃ substituted ketone was produced on a 0.64-gram scale with a 93% yield, highlighting the potential for larger-scale synthesis using the copper-bipyridine system. nih.gov

Optimization of reaction conditions is critical for maximizing yield. Key factors include the choice of copper source, the SCF₃ reagent, and the solvent. It has been found that using pre-formed CuSCF₃ or generating it in situ from a copper(I) salt can be more effective than using other copper catalysts, as it prevents the introduction of interfering counterions. nih.gov A procedure for synthesizing a related substituted bipyridine complex, [{(6,6′-dimethyl-2,2′-bipyridine)Cu(SCF₃)}₂], on a 2 mmol scale resulted in a 58% yield of the crystalline product, demonstrating the feasibility of preparing these complexes on a significant laboratory scale. asianpubs.org

| Starting Materials | Reagents & Conditions | Product | Yield | Scale | Reference |

|---|---|---|---|---|---|

| Cyclopropanol, Reagent C (electrophilic SCF₃ source) | CuSCF₃ (0.1 equiv), 2,2'-bipyridine (0.2 equiv), DMSO, room temp. | β-SCF₃ substituted ketone | Good to excellent | N/A | nih.gov |

| Substituted cyclopropanol | CuSCF₃, 2,2'-bipyridine | β-CF₃ ketone 6a | 93% | 0.64 g | nih.gov |

| CF₃SO₂Na, CuCl | Ph₃P, 6,6'-dimethyl-2,2'-bipyridine, Acetonitrile, -20 °C to rt | [{(6,6'-dimethyl-2,2'-bipyridine)Cu(SCF₃)}₂] | 58% | 2 mmol | asianpubs.org |

Precursors and Reagents for Trifluoromethylthiolate Introduction

The introduction of the trifluoromethylthiolate (SCF₃) group is a pivotal step in the synthesis of the target copper complex. The development of safe and efficient SCF₃ sources has been a major focus of research. Traditional methods often relied on gaseous and toxic reagents, but modern approaches utilize more stable and manageable precursors. researchgate.net

A notable and practical method for generating the trifluoromethylthiolate anion involves the reaction of elemental sulfur (S₈) with a nucleophilic trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent. acs.orglehigh.edu This reaction provides an economical and convenient route to the SCF₃ anion.

The process typically involves reacting elemental sulfur and TMSCF₃ in the presence of a fluoride (B91410) source, such as tetramethylammonium (B1211777) fluoride (TMAF). lehigh.edu This generates tetramethylammonium trifluoromethanethiolate ([Me₄N][SCF₃]), a reasonably stable and storable salt that can be used as a nucleophilic SCF₃ transfer agent in subsequent reactions. lehigh.edu This salt serves as a direct precursor for the synthesis of various metal trifluoromethylthiolates, including CuSCF₃, which can then be complexed with 2,2'-bipyridine. researchgate.netlehigh.edu This method avoids the handling of hazardous reagents like trifluoromethanethiol (B74822) (CF₃SH) gas.

Synthesis and Functionalization of 2,2'-Bipyridine Ligands

The 2,2'-bipyridine (bpy) scaffold is a versatile and widely used ligand in coordination chemistry. researchgate.net Its properties can be finely tuned by introducing various functional groups onto the pyridine (B92270) rings. This functionalization can influence the electronic properties, steric hindrance, and solubility of the resulting metal complexes, including (2,2'-bipyridine)Cu(SCF₃).

A variety of synthetic strategies have been developed to access functionalized 2,2'-bipyridine ligands. Common methods include transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. rsc.orgmdpi.com For example, ferrocene-appended and phenylethynyl-substituted bipyridines have been prepared using palladium-catalyzed Suzuki and Sonogashira couplings, respectively. rsc.orgmdpi.com Nickel-catalyzed homo-coupling of substituted pyridines is another effective method for constructing the bipyridine core. beilstein-journals.org The classical Ullmann reaction, involving copper-promoted coupling of 2-halopyridines, is also a foundational method for bipyridine synthesis. researchgate.net More complex structures, such as chiral bipyridines, macrocycles, and those bearing crown ethers, have been synthesized for applications in asymmetric catalysis and supramolecular chemistry. researchgate.netrsc.orgru.nlresearchgate.net

| Ligand Type/Functionality | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| Ferrocene-appended | Suzuki-Miyaura cross-coupling | 5-Bromo-2,2'-bipyridine, Ferrocenylboronic acid | rsc.org |

| Phenylethynyl-substituted | Sonogashira cross-coupling | 6,6'-Dibromo-2,2'-bipyridine, Phenylacetylene | mdpi.com |

| β-Cyclodextrin-functionalized | Nickel-catalyzed homo-coupling | Protected aminopyridines | beilstein-journals.org |

| Chiral bipyridines | De novo pyridine construction | Derivatives from the isoprenoid chiral pool (e.g., β-pinene) | researchgate.net |

| Bipyridine macrocycles | High-dilution macrocyclization | Simple bipyridine precursors | rsc.org |

| Crown ether-substituted | Amide coupling | 5'-Chlorocarbonyl-2,2'-bipyridine, Aza-crown ether | ru.nl |

| Triarylboron/amine-functionalized | Cross-coupling reactions | Substituted phenylacetylenes and bipyridine core | acs.org |

Coordination Chemistry and Structural Characterization of 2,2 Bipyridine Cu Scf3 Complexes

Ligand Properties of 2,2'-Bipyridine (B1663995) in Copper(I) Coordination

2,2'-Bipyridine (bpy) is a widely utilized ligand in coordination chemistry, known for its ability to form stable complexes with a vast array of transition metals, including copper. wikipedia.orgnih.gov Its electronic and structural properties make it an effective chelating agent.

2,2'-Bipyridine acts as a bidentate chelating ligand, binding to a metal center through its two nitrogen atoms. wikipedia.org This chelation forms a stable five-membered ring with the copper ion, a thermodynamically favorable arrangement known as the chelate effect. In copper(I) complexes, this bidentate coordination is crucial in defining the resulting geometry. Copper(I) typically favors coordination numbers of 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively. The rigid bite angle of the 2,2'-bipyridine ligand significantly influences which of these geometries is adopted. Copper(II) complexes with 2,2'-bipyridine can exhibit a wider range of coordination geometries, including square pyramidal, trigonal bipyramidal, and octahedral forms. nih.govnih.gov

Structural Elucidation of (2,2'-bipyridine)Cu(SCF₃) and Related Derivatives

The precise arrangement of atoms in (2,2'-bipyridine)Cu(SCF₃) and its derivatives has been elucidated primarily through single-crystal X-ray diffraction, revealing how subtle changes in the ligand framework can lead to significant structural differences.

X-ray crystallography has confirmed that the classical [(2,2'-bipyridine)Cu(SCF₃)] complex exists as a mononuclear species. asianpubs.orgasianpubs.org However, derivatives of this complex can adopt different structural motifs. For instance, the complex supported by 6,6′-dimethyl-2,2′-bipyridine dimerizes to form [{(6,6′-dimethyl-2,2′-bipyridine)Cu(SCF₃)}₂]. asianpubs.orgasianpubs.org The crystal structure of this binuclear complex reveals a Cu₂S₂ cyclic core where the sulfur atoms of the trifluoromethylthiolate ligands act as bridges between the two copper centers. asianpubs.orgasianpubs.org

The transition from a mononuclear to a binuclear structure is a direct consequence of ligand substitution. The introduction of methyl groups at the 6 and 6' positions of the bipyridine ligand in [{(6,6′-dimethyl-2,2′-bipyridine)Cu(SCF₃)}₂] induces this dimerization. asianpubs.orgasianpubs.org This phenomenon highlights that substituents on the ligand scaffold have a profound influence on the coordination modes of N,N-ligand coordinated CuSCF₃ complexes. asianpubs.orgasianpubs.org In the dimeric structure, the Cu-Cu distance was found to be 3.083 Å, which is significantly longer than the 2.5781(9) Å distance observed in the analogous [{(1,10-phenanthroline)Cu(SCF₃)}₂] complex. asianpubs.orgasianpubs.org This difference further demonstrates how the steric and electronic properties of the N,N-ligand dictate the final structure of the complex. The coordination geometry around the copper centers is also affected; ligand substitution can cause distortions from ideal geometries. nih.gov

| Compound | Formula | Crystal System | Space Group | Cu-Cu Distance (Å) | Coordination Mode |

|---|---|---|---|---|---|

| [(2,2′-bipyridine)Cu(SCF₃)] | C₁₁H₈CuF₃N₂S | - | - | N/A | Mononuclear |

| [{(6,6′-dimethyl-2,2′-bipyridine)Cu(SCF₃)}₂] | C₂₆H₂₄Cu₂F₆N₄S₂ | - | - | 3.083 | Binuclear (Dimer) |

| [{(1,10-phenanthroline)Cu(SCF₃)}₂] | C₂₆H₁₆Cu₂F₆N₄S₂ | - | - | 2.5781(9) | Binuclear (Dimer) |

Spectroscopic Characterization of Copper-Bipyridine-Trifluoromethylthiolate Complexes

Spectroscopic techniques are essential for characterizing the structure and bonding in these complexes, particularly for confirming their identity in solution and complementing solid-state X-ray data.

Other Spectroscopic Techniques for Complex Characterization

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a range of other spectroscopic methods are invaluable for the comprehensive characterization of (2,2'-bipyridine)Cu(SCF3) and related copper complexes. These techniques provide detailed insights into the electronic structure, oxidation state, coordination geometry, and photophysical properties of the molecule.

A. UV-Visible (UV-Vis) Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For copper complexes featuring 2,2'-bipyridine (bpy) ligands, the UV-Vis spectrum is typically characterized by distinct absorption bands.

Intra-ligand π→π Transitions:* Intense absorption bands are commonly observed in the ultraviolet region (typically below 350 nm). These arise from π→π* electronic transitions within the aromatic rings of the 2,2'-bipyridine ligand. ijcrcps.com The position and intensity of these bands can be influenced by the coordination to the copper center.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: A key feature in the spectra of many copper(I) complexes with π-accepting ligands like bipyridine is the presence of Metal-to-Ligand Charge Transfer (MLCT) bands. ijcrcps.com These transitions involve the excitation of an electron from a filled d-orbital on the copper(I) center to an empty π* orbital on the bipyridine ligand. These bands are often found at longer wavelengths in the visible region and are responsible for the color of many such complexes. For complexes containing a bipyridine radical anion, strong absorption bands can appear at even longer wavelengths, between 700 and 1000 nm. mdpi.com

d-d Transitions: In the case of copper(II) complexes, which could be formed by oxidation of the target Cu(I) compound, weak absorption bands corresponding to d-d transitions are typically observed in the visible to near-infrared region (around 700-710 nm). ijcrcps.com The low intensity of these bands is due to their Laporte-forbidden nature.

The analysis of the UV-Vis spectrum of (2,2'-bipyridine)Cu(SCF3) can thus confirm the Cu(I) oxidation state and provide information about the electronic communication between the metal center and the bipyridine ligand.

Table 1: Representative UV-Vis Absorption Data for Copper-Bipyridine Complexes

| Complex Type | Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| Cu(II)-bpy | Intra-ligand (π→π*) | 250–320 | High | ijcrcps.comresearchgate.net |

| Cu(II)-bpy | d-d | 700–710 | Low | ijcrcps.com |

| Cu(I)-bpy | MLCT | >400 | Moderate to High | ijcrcps.com |

| Cu(I)-bpy radical anion | Ligand-based | 500-1000 | High | mdpi.com |

B. Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons. The (2,2'-bipyridine)Cu(SCF3) complex, with a copper(I) center, has a d¹⁰ electronic configuration. As all electrons are paired, the complex is diamagnetic and therefore EPR silent .

However, EPR spectroscopy is an essential tool for two primary reasons in the context of this complex:

Detection of Paramagnetic Impurities: It can be used to detect the presence of any trace amounts of paramagnetic Cu(II) species, which may exist as impurities from the synthesis or as degradation products.

Characterization of Oxidation Products: If (2,2'-bipyridine)Cu(SCF3) is subjected to oxidation, EPR is the definitive method to characterize the resulting Cu(II) species.

A typical EPR spectrum for a Cu(II) complex (electron spin S = 1/2) arises from the interaction of the unpaired electron with the magnetic field and the copper nucleus (nuclear spin I = 3/2). ethz.ch The spectrum is described by the g-tensor and the hyperfine coupling tensor (A), which provide detailed information about the electronic environment and geometry of the copper center. ethz.chuab.cat For instance, EPR studies on other Cu(II)-bipyridine complexes have been used to indicate a tetragonal or distorted octahedral geometry around the metal ion. uab.cat

Table 2: Illustrative EPR Parameters for a Typical Axial Cu(II) Complex | Parameter | Description | Typical Value Range | | :--- | :--- | :--- | | g|| | g-tensor component parallel to the main symmetry axis | 2.2 - 2.4 | | g⊥ | g-tensor component perpendicular to the main symmetry axis | 2.0 - 2.1 | | A|| | Hyperfine coupling constant parallel to the main symmetry axis | 120 - 200 x 10⁻⁴ cm⁻¹ | | A⊥ | Hyperfine coupling constant perpendicular to the main symmetry axis | 10 - 40 x 10⁻⁴ cm⁻¹ |

C. X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides precise information about the local geometric and electronic structure of the absorbing atom. aps.org For (2,2'-bipyridine)Cu(SCF3), performing XAS at the copper K-edge can yield crucial data. The XAS spectrum is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region, near the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, square planar) of the copper atom. nih.govrsc.org The features in the XANES spectrum, such as pre-edge peaks and the position of the absorption edge, serve as a fingerprint for the electronic configuration and symmetry of the metal center.

Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred eV past the edge, contains information about the local atomic environment of the copper center. Analysis of the EXAFS oscillations can accurately determine the coordination number, identity of neighboring atoms (N from bipyridine, S from the SCF₃ group), and the precise Cu-N and Cu-S bond distances.

XAS is particularly advantageous as it can be performed on samples in various states, including crystalline solids, solutions, and amorphous materials.

D. Luminescence Spectroscopy

Luminescence spectroscopy measures the emission of light from a substance after it has absorbed light. Many Cu(I) complexes, particularly those with diimine ligands like 2,2'-bipyridine, are known to be luminescent. mdpi.com The emission often results from the decay of an MLCT excited state back to the ground state.

Studying the emission and excitation spectra of (2,2'-bipyridine)Cu(SCF3) can provide insights into its photophysical properties. Key parameters that can be determined include:

Emission Maximum (λₑₘ): The wavelength at which the complex emits light most intensely.

Quantum Yield (Φ): The efficiency of the conversion of absorbed photons to emitted photons.

Luminescent Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

These properties are highly sensitive to the coordination environment of the copper ion and the rigidity of the complex, making luminescence a useful probe of the molecule's structure and dynamics.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| (2,2'-bipyridine)Cu(SCF₃) | (bpy)Cu(SCF₃) |

Applications of 2,2 Bipyridine Cu Scf3 in Catalysis and Organic Transformations

Copper-Mediated and Catalyzed Trifluoromethylthiolation Reactions

Trifluoromethylthiolation reactions are fundamental to the synthesis of SCF₃-containing compounds. Copper, in conjunction with ligands like 2,2'-bipyridine (B1663995), plays a pivotal role in these transformations. The [(bpy)CuSCF₃] complex is a stable, easy-to-handle reagent that effectively transfers the SCF₃ moiety to a wide range of substrates. researchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

The formation of a bond between a trifluoromethylthio group and a C(sp²) carbon atom, typically part of an aromatic or vinyl group, is a common objective in the synthesis of pharmaceuticals and agrochemicals.

The copper-mediated cross-coupling of aryl, heteroaryl, and alkenyl halides with an SCF₃ source is a direct method for creating C(sp²)-SCF₃ bonds. The [(bpy)CuSCF₃] reagent has proven particularly effective for the trifluoromethylthiolation of aryl iodides and bromides. researchgate.netsci-hub.se Research has shown that various aryl halides can be successfully converted to their corresponding aryl trifluoromethyl sulfides. ias.ac.in For instance, Liu et al. developed a copper-catalyzed trifluoromethylthiolation of aryl bromides and iodides that bear diverse directing groups, using CuBr as the catalyst and 1,10-phenanthroline (B135089) (a ligand similar to bipyridine) as the ligand. rhhz.netacs.org This highlights the general effectiveness of copper-N-ligand systems in this transformation.

The reaction using the pre-formed [(bpy)CuSCF₃] complex provides a straightforward route to trifluoromethylthiolated arenes and heterocycles from readily available starting materials. acs.org The process is noted for its tolerance of a wide array of functional groups, including nitrile, ester, chloro, nitro, and methoxy (B1213986) substituents. acs.org

Table 1: Examples of Trifluoromethylthiolation of Aryl Halides with [(bpy)CuSCF₃] Data synthesized from narrative descriptions in cited literature; specific yields may vary based on reaction conditions.

| Substrate | Product | Typical Yield Range | Reference(s) |

|---|---|---|---|

| Aryl Iodide | Aryl-SCF₃ | Good to Excellent | sci-hub.se, researchgate.net |

| Aryl Bromide | Aryl-SCF₃ | Moderate to Good | rhhz.net, acs.org |

| Heteroaryl Bromide | Heteroaryl-SCF₃ | Good | acs.org, ias.ac.in |

Mechanistic proposals for the trifluoromethylthiolation of aryl halides often involve a Cu(I)/Cu(III) catalytic cycle, suggesting an oxidative addition/reductive elimination pathway. ias.ac.inrhhz.net

Arylboronic acids represent another major class of substrates for C(sp²)-SCF₃ bond formation. An efficient protocol for the copper-mediated oxidative trifluoromethylthiolation of arylboronic acids using [(bpy)CuSCF₃] has been developed. acs.org This reaction proceeds under oxidative conditions to afford aryl trifluoromethyl sulfides. The transformation accommodates a variety of functional groups on the arylboronic acid, making it a versatile method. rsc.orgconicet.gov.ar The reaction of arylboronic acids with [(bpy)CuSCF₃] provides the desired trifluoromethylthio compounds in good to excellent yields. researchgate.net

The substrate scope is broad, including arylboronic acids with both electron-donating and electron-withdrawing substituents. nih.gov Vinylboronic acids have also been shown to be suitable substrates, although sometimes with lower yields. nih.gov

Table 2: Trifluoromethylthiolation of Arylboronic Acids Data synthesized from narrative descriptions in cited literature.

| Substrate Type | Reagent System | Product | Typical Yield Range | Reference(s) |

|---|---|---|---|---|

| Arylboronic Acid | (bpy)CuSCF₃, Oxidant | Aryl-SCF₃ | Good to Excellent | acs.org, researchgate.net |

| Heteroarylboronic Acid | CuI, bipyridyl ligand, electrophilic SCF₃ source | Heteroaryl-SCF₃ | Good to Excellent | conicet.gov.ar |

C(sp³)-SCF₃ Bond Formation

Creating bonds between the SCF₃ group and a tetrahedral C(sp³) carbon center is crucial for synthesizing a different class of fluorinated molecules, including many bioactive compounds.

The compound [(bpy)CuSCF₃] is an effective reagent for the nucleophilic trifluoromethylthiolation of C(sp³)-halide bonds. An improved protocol for the copper-mediated trifluoromethylthiolation of α-bromo ketones utilizes [(bpy)CuSCF₃] to produce α-trifluoromethylthio-substituted ketones in good to excellent yields. researchgate.net This method shows enhanced tolerance for sensitive functional groups compared to other approaches and is effective for both aromatic and aliphatic α-bromo ketones. unimi.it The reaction generally proceeds with 1.2 equivalents of the copper complex at 50°C. unimi.it While highly effective, this transformation is often stoichiometric (mediated) rather than catalytic. unimi.it

The methodology has been extended to other alkyl halides, demonstrating a general and practical route for C(sp³)-SCF₃ bond formation. researchgate.netresearchgate.net

Table 3: Copper-Mediated Trifluoromethylthiolation of α-Bromoketones Data based on Weng et al., 2014 as described in source unimi.it.

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Aromatic α-Bromoketone | (bpy)Cu(SCF₃) (1.2 eq), CH₂Cl₂ | Aromatic α-SCF₃ Ketone | 32-92% |

| Aliphatic α-Bromoketone | (bpy)Cu(SCF₃) (1.2 eq), CH₂Cl₂ | Aliphatic α-SCF₃ Ketone | Good |

Chemo-, Regio-, and Enantioselectivity in (2,2'-bipyridine)Cu(SCF₃)-Mediated Reactions

The control over selectivity is a paramount goal in modern organic synthesis, enabling the precise construction of complex molecules. In reactions mediated by the (2,2'-bipyridine)Cu(SCF₃) complex and its derivatives, achieving high levels of chemo-, regio-, and enantioselectivity is crucial for their synthetic utility. These reactions, which primarily involve the formation of carbon-sulfur bonds, are influenced by a variety of factors including substrate structure, directing groups, and the nature of the ligand coordinated to the copper center.

Control of Selectivity in Carbon-Sulfur Bond Formation

The introduction of the trifluoromethylthio (SCF₃) group into organic molecules can significantly alter their biological and material properties. chinesechemsoc.org The (2,2'-bipyridine)Cu(SCF₃) reagent provides a practical means for this transformation, and understanding the selectivity of these reactions is key to its application. sorbonne-universite.fr

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In copper-catalyzed trifluoromethylthiolation, this is often demonstrated by the tolerance of the reaction conditions for a wide array of functional groups. For instance, the copper-mediated trifluoromethylthiolation of acid chlorides to form S-trifluoromethyl esters proceeds efficiently while tolerating functionalities such as nitriles, ethers, esters, and halides. researchgate.net Similarly, reactions with allylic bromides show high functional group tolerance, leaving groups like alkyl, alkoxy, nitro, and even the geranyl group intact. researchgate.netresearchgate.net

A more nuanced form of chemoselectivity is observed in C–H functionalization reactions. In complex molecules with multiple C–H bonds, the catalyst system can selectively activate a specific bond based on its electronic properties or steric accessibility. However, achieving selectivity among ubiquitous and similar C–H bonds often requires the intervention of directing groups, which also governs regioselectivity. acs.org

Regioselectivity

Regioselectivity, the control of where a reaction occurs on a molecule, is a significant challenge and a major area of development in C–S bond formation.

Directing Group Strategies: A powerful strategy to control regioselectivity in C–H functionalization is the use of directing groups. These groups, covalently attached to the substrate, coordinate to the copper catalyst and deliver the reactive SCF₃ moiety to a specific, often sterically hindered, C–H bond. A general protocol for the N-directed trifluoromethylthiolation of aliphatic C–H bonds showcases this principle. acs.org Using a copper catalyst, a bipyridine (bpy) ligand, and AgSCF₃ as the trifluoromethylthiolating agent, various primary, secondary, and tertiary C(sp³)–H bonds can be functionalized with high selectivity for the δ-position. acs.org This method's effectiveness is highlighted by the selective functionalization of leelamine, where a specific C–H bond is targeted despite the presence of numerous other weaker and more accessible C–H bonds. acs.orgnsf.gov

Table 1: Examples of N-Directed C(sp³)–H Trifluoromethylthiolation An interactive table detailing substrates and the regioselectivity achieved in directed C-S bond formation.

| Substrate Class | Directing Group | Position of C-H Functionalization | Reference |

|---|---|---|---|

| Fluorosulfonamides | -SO₂NHR | δ-C–H (primary, secondary, or tertiary) | acs.org |

| Carboxamides | -CONHR | Remote C(sp³)–H bonds | beilstein-journals.org |

| Pyridyl-containing compounds | Pyridyl | ortho-C–H of an aryl group | researchgate.net |

| Imines and Oximes | Imine/Oxime | ortho-C–H of an aryl group | researchgate.net |

Substrate-Controlled Regioselectivity: In the absence of strong directing groups, the inherent properties of the substrate can dictate the site of trifluoromethylthiolation. In the reaction of (bpy)Cu(SCF₃) with allylic bromides, the transformation proceeds with high regioselectivity, typically favoring the formation of the more thermodynamically stable E-alkene. researchgate.netresearchgate.netbeilstein-journals.org For the carbotrifluoromethylthiolation of internal alkynes, a combination of a nickel catalyst for carbomagnesiation followed by a copper-mediated trifluoromethylthiolation allows for the α-selective installation of the SCF₃ group, a unique regiochemical outcome. nih.gov Computational studies have suggested that in the hydroboration of 1-trifluoromethylthioalkenes, the SCF₃ group itself controls the regioselectivity of the hydrocupration step. researchgate.net

Enantioselectivity

Achieving enantioselectivity—the preferential formation of one of two enantiomers—in (2,2'-bipyridine)Cu(SCF₃)-mediated reactions requires the introduction of a chiral influence. Since the parent (2,2'-bipyridine) ligand is achiral, the standard complex cannot induce enantioselectivity. To overcome this, synthetic strategies replace 2,2'-bipyridine with chiral ligands. The resulting chiral copper complexes can then create an asymmetric environment around the metal center, enabling the enantioselective formation of C–S bonds.

Significant progress has been made in the copper-catalyzed enantioselective construction of C(sp³)–SCF₃ bonds. These methods often employ chiral bisoxazoline (Box) or pyridine-oxazoline (PyBox) ligands in place of bipyridine. For example, the enantioselective trifluoromethylthiolation of β-ketoesters has been achieved with high enantiomeric excess (up to >99% ee) using chiral copper-boxmi complexes. nih.gov Another study reports the first catalytic nucleophilic asymmetric trifluoromethylthiolation of secondary propargyl sulfonates, utilizing a copper catalyst with a chiral PyBox ligand to yield chiral trifluoromethylthiolated compounds with high efficiency and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The steric properties of the substrate and the flexibility of the chiral ligand are identified as key factors for achieving high enantioselectivity. chinesechemsoc.org

Table 2: Chiral Ligands Used in Copper-Catalyzed Enantioselective Trifluoromethylthiolation An interactive table summarizing chiral ligands, substrates, and the enantioselectivity achieved.

| Chiral Ligand Family | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Boxmi (bis(oxazolinyl)methane-indenyl) | β-Ketoesters | α-SCF₃-substituted β-ketoesters | Up to >99% | nih.gov |

| PyBox (Pyridine-oxazoline) | Secondary Propargyl Sulfonates | Chiral trifluoromethylthiolated alkynes | Good to high | chinesechemsoc.orgchinesechemsoc.org |

| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Alkenes (in difunctionalization) | Dimeric [(BINAP)Cu(SCF₃)]₂ complex used | Not specified for C-S bond | chemrxiv.org |

| Chiral Sulfide | Alkenes (in lactonization) | Trifluoromethylthiolating lactones | Not specified for Cu catalyst | sci-hub.se |

These examples underscore a fundamental principle: while the (2,2'-bipyridine)Cu(SCF₃) system is a workhorse for introducing the SCF₃ group, achieving enantiocontrol in carbon-sulfur bond formation necessitates the strategic replacement of the achiral bipyridine ligand with a sophisticated chiral counterpart.

Mechanistic Studies of 2,2 Bipyridine Cu Scf3 Reactivity

Proposed Reaction Mechanisms for Trifluoromethylthiolation

The trifluoromethylthiolation reactions employing (2,2'-bipyridine)Cu(SCF3) are believed to proceed through complex mechanisms, with the specific pathway likely dependent on the substrate and reaction conditions. Several key mechanistic proposals have been put forth, often involving radical species, various copper oxidation states, and a duality in the reagent's reactive nature.

Radical Pathways Involving •SCF3 Species

A significant body of evidence points towards the involvement of the trifluoromethylthio radical (•SCF3) in reactions mediated by (2,2'-bipyridine)Cu(SCF3). unimi.it Several experimental observations, such as the outcomes of radical clock experiments, support the formation of this radical species during the course of the reaction. unimi.itnju.edu.cn For instance, in certain copper-mediated trifluoromethylthiolation reactions, the mechanism is thought to involve the generation of a •SCF3 species, which then participates in the key bond-forming step. unimi.it The generation of this radical can be triggered by various means, including the oxidation of a copper(I) species. nih.gov

Role of Copper Oxidation States and Intermediate Species (e.g., Cu(III)-CF3 Complexes)

The versatility of copper to exist in multiple oxidation states (Cu(I), Cu(II), and Cu(III)) is central to the proposed mechanisms. While (2,2'-bipyridine)Cu(SCF3) is a copper(I) complex, its reactions likely involve transitions to higher oxidation states. sorbonne-universite.frias.ac.in

One prominent mechanistic proposal involves an oxidative addition/reductive elimination pathway. sorbonne-universite.fr In this scenario, the Cu(I) center of (2,2'-bipyridine)Cu(SCF3) undergoes oxidative addition to a substrate, such as an aryl halide, to form a transient Cu(III) intermediate. ias.ac.in This high-valent copper species then undergoes reductive elimination to furnish the trifluoromethylthiolated product and regenerate a Cu(I) species, thus completing the catalytic cycle. nih.govias.ac.in The formation of Cu(III) intermediates has been proposed in various copper-catalyzed trifluoromethylation and trifluoromethylthiolation reactions. nih.govnih.gov Although often elusive, the isolation and characterization of stable Cu(III)-CF3 complexes have provided crucial evidence for their potential involvement in these transformations. nih.gov

Another possible pathway involves single-electron transfer (SET) processes. sorbonne-universite.fr In a SET mechanism, an electron is transferred from the copper complex to the substrate, generating a radical anion and a Cu(II) species. Subsequent steps would then lead to the final product.

The table below summarizes the key proposed mechanistic pathways and the corresponding roles of copper oxidation states.

| Proposed Mechanism | Key Copper Species | Description |

| Oxidative Addition/Reductive Elimination | Cu(I) → Cu(III) → Cu(I) | The Cu(I) complex undergoes oxidative addition to the substrate, forming a Cu(III) intermediate, which then reductively eliminates the product. sorbonne-universite.frias.ac.in |

| Single-Electron Transfer (SET) | Cu(I) → Cu(II) | An electron is transferred from the Cu(I) complex to the substrate, initiating a radical-based reaction cascade. sorbonne-universite.fr |

| Radical Pathway | Cu(I) ↔ Cu(II) | The copper center facilitates the generation and reaction of •SCF3 radicals. unimi.it |

Nucleophilic vs. Radical Character of (2,2'-bipyridine)Cu(SCF3) Reagents

The (2,2'-bipyridine)Cu(SCF3) reagent exhibits a dual reactivity profile, capable of acting as both a source of a nucleophilic "SCF3-" equivalent and a precursor to the •SCF3 radical. sorbonne-universite.frunimi.it The predominant character depends on the specific reaction conditions and the nature of the reaction partner.

In many instances, (2,2'-bipyridine)Cu(SCF3) behaves as a nucleophilic trifluoromethylthiolating agent. sorbonne-universite.frresearchgate.net This is particularly evident in its reactions with organic halides, where it facilitates the direct replacement of a halide with the SCF3 group. sorbonne-universite.frresearchgate.net The stability and practicality of this reagent have made it a valuable tool for nucleophilic trifluoromethylthiolation. researchgate.net

Conversely, as discussed in section 5.1.1, there is substantial evidence for the involvement of radical pathways. unimi.it The ability of the copper complex to engage in single-electron transfer processes allows for the generation of the •SCF3 radical, which can then participate in reactions that are characteristic of radical species. nih.gov This dual nature allows for a broader range of transformations than would be possible with a purely nucleophilic or purely radical reagent.

In Situ Spectroscopic and Electrochemical Investigations of Reaction Pathways

To gain deeper insight into the intricate reaction mechanisms of (2,2'-bipyridine)Cu(SCF3), researchers have employed in-situ spectroscopic and electrochemical techniques. These methods allow for the direct observation of reaction intermediates and the study of electron transfer processes as they occur.

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, can provide real-time information about the species present in the reaction mixture. geochemicalperspectivesletters.orgnih.gov For example, 19F NMR spectroscopy can be used to monitor the consumption of the starting copper complex and the formation of the trifluoromethylthiolated product. cas.cn Changes in the chemical shifts and the appearance of new signals can offer clues about the formation of transient intermediates, including different copper oxidation states or radical species. nih.gov In-situ Raman spectroscopy has been utilized to characterize dissolved species in solution under reaction conditions, which can be invaluable for identifying key intermediates. geochemicalperspectivesletters.org

Electrochemical methods, such as cyclic voltammetry, are powerful tools for probing the redox behavior of the copper complex and investigating the feasibility of proposed electron transfer steps. nih.govjocpr.com By measuring the oxidation and reduction potentials of (2,2'-bipyridine)Cu(SCF3) and its potential intermediates, it is possible to assess whether proposed SET pathways are energetically favorable. nih.gov Electrochemical studies can also help to identify the active catalytic species in solution. nih.govnih.gov For instance, cyclic voltammetry can reveal the formation of different copper species in solution and provide information about their stability and reactivity. nih.gov The table below presents hypothetical electrochemical data that could be obtained from such studies.

| Species | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Mechanistic Implication |

| (2,2'-bipyridine)Cu(I)(SCF3) | +0.8 | -1.2 | Provides a baseline for the redox activity of the starting complex. |

| [(2,2'-bipyridine)Cu(II)(SCF3)]+ | - | +0.2 | The reduction potential indicates the feasibility of forming the Cu(II) species from a higher oxidation state. |

| [(2,2'-bipyridine)Cu(III)(SCF3)(Substrate)]+ | - | +0.5 | A higher reduction potential could support the involvement of a Cu(III) intermediate in the catalytic cycle. |

Note: The values in this table are illustrative and intended to demonstrate the type of data obtained from electrochemical studies.

Q & A

Basic Question: What are the standard synthetic routes for preparing (2,2'-bipyridine)Cu(SCF₃) complexes, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis typically involves reacting CuCl₂·2H₂O with 2,2'-bipyridine (bpy) and a source of the SCF₃⁻ ligand (e.g., AgSCF₃ or KSCF₃) in a polar solvent like acetonitrile or methanol. Stoichiometric control of the ligand-to-metal ratio is critical:

- 1:1 ratio favors mononuclear species (e.g., [Cu(bpy)(SCF₃)Cl]).

- 2:1 ligand-to-Cu ratio promotes bis-ligated complexes (e.g., [Cu(bpy)₂(SCF₃)]⁺).

Key steps include refluxing under inert atmosphere (N₂/Ar) to prevent oxidation, followed by crystallization via slow solvent evaporation. Impurities often arise from incomplete ligand substitution or solvent coordination, which can be minimized by using excess SCF₃⁻ sources and rigorous drying .

Basic Question: Which spectroscopic and analytical techniques are essential for characterizing (2,2'-bipyridine)Cu(SCF₃) complexes?

Methodological Answer:

A multi-technique approach is required:

- Elemental Analysis : Confirms stoichiometry (C, H, N, S content).

- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., λmax ~600–800 nm for Cu(II) in octahedral geometry) and ligand-to-metal charge transfer bands .

- IR Spectroscopy : Detects SCF₃⁻ vibrations (νC-S ~700–750 cm⁻¹) and bipyridine ring modes (νC=N ~1600 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Resolves coordination geometry (e.g., square pyramidal vs. trigonal bipyramidal) and bond lengths (Cu–N: ~1.95–2.05 Å; Cu–S: ~2.2–2.4 Å) .

- Magnetic Susceptibility : Distinguishes Cu(II) (paramagnetic, μeff ~1.7–2.2 BM) from Cu(I) (diamagnetic) .

Advanced Question: How do substituents on the bipyridine ligand modulate the redox properties and catalytic activity of (2,2'-bipyridine)Cu(SCF₃) complexes?

Methodological Answer:

Substituents at the 4,4' or 6,6' positions of bipyridine alter electronic and steric environments:

- Electron-donating groups (e.g., –NH₂, –OCH₃): Increase electron density at Cu, lowering oxidation potentials (e.g., E₁/₂ shifts by −150 mV for –NH₂ vs. –H) and enhancing catalytic turnover in oxidation reactions .

- Steric hindrance (e.g., –CH₃ at 6,6'): Reduces ligand lability, stabilizing Cu(I) intermediates in redox cycles but may slow substrate access .

Case Study : Methyl substitution at 6,6' positions in [Cu(6,6'-Me₂-bpy)₂(SCF₃)]⁺ improves oxidative stability but reduces catalytic efficiency in alkene epoxidation due to hindered substrate binding .

Advanced Question: How can magnetic coupling in dinuclear (2,2'-bipyridine)Cu(SCF₃) complexes be rationalized structurally?

Methodological Answer:

Magnetic behavior in dinuclear Cu(II) complexes depends on bridging ligands and geometry:

- μ-OH/μ-SCF₃ bridges : Foster antiferromagnetic coupling (Jexp ~−100 to −200 cm⁻¹) due to strong superexchange via bridging atoms .

- Distorted square pyramidal geometry : High Addison parameter (τ > 0.3) correlates with weaker coupling due to misalignment of magnetic orbitals .

Example : In [Cu₂(bpy)₂(μ-OH)(μ-SCF₃)(H₂O)]²⁺, the Cu–Cu distance (3.05 Å) and Cu–O–Cu angle (108°) yield Jexp = −145 cm⁻¹, indicating moderate antiferromagnetic interaction .

Advanced Question: What computational methods are effective for predicting the reactivity of (2,2'-bipyridine)Cu(SCF₃) complexes in catalytic cycles?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and solvent continuum models (e.g., PCM for acetonitrile) can:

- Calculate redox potentials (ΔG for Cu(II)/Cu(I) transitions) with <50 mV error compared to cyclic voltammetry .

- Map reaction pathways (e.g., O–O bond formation in water oxidation) by analyzing transition states and intermediate energies .

Validation : For [Cu(bpy)(SCF₃)]⁺, DFT-derived activation energy for H₂O oxidation (ΔG‡ = 22 kcal/mol) aligns with experimental TOF values .

Advanced Question: How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the stability and supramolecular assembly of (2,2'-bipyridine)Cu(SCF₃) complexes?

Methodological Answer:

- π-Stacking : Aromatic interactions between bipyridine rings (3.5–4.0 Å separation) stabilize crystal lattices and enhance charge transport in materials .

- Hydrogen bonding : SCF₃⁻ ligands can act as H-bond acceptors (S···H–O/N), directing 2D/3D network formation. For example, [Cu(bpy)(SCF₃)(H₂O)] forms a 3D network via H₂O–SCF₃ interactions (d = 2.8 Å) .

Design Strategy : Introducing H-bond donors (e.g., –OH on bipyridine) strengthens supramolecular frameworks, improving thermal stability (Tdec >250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.